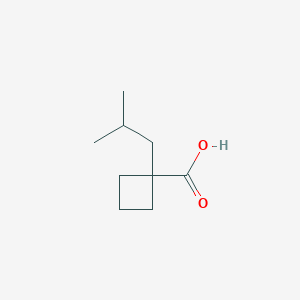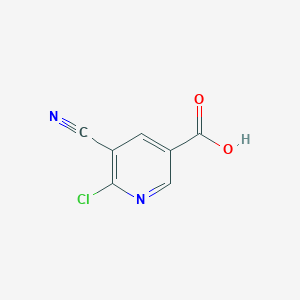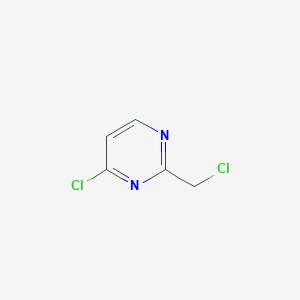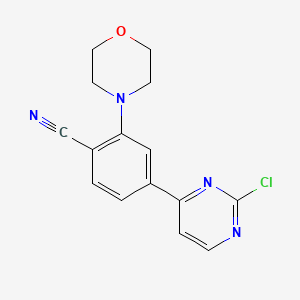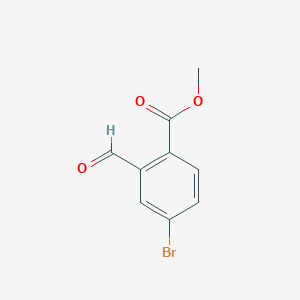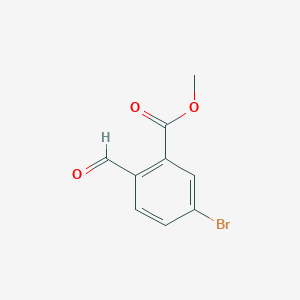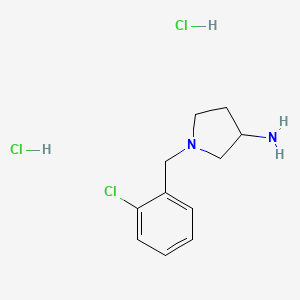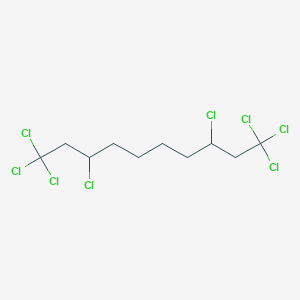
2-Chloro-4-(trifluoromethoxy)benzaldehyde
Overview
Description
“2-Chloro-4-(trifluoromethoxy)benzaldehyde” is a chemical compound with the molecular formula C8H4ClF3O2 . It is a substituted benzaldehyde and may be used in the synthesis of tert-butyl N-carbamate .
Synthesis Analysis
The synthesis of “this compound” involves several steps. It may be used in the synthesis of tert-butyl N-carbamate . The process involves the addition of chlorine, with the reaction maintained for about 2 hours for completion .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a chlorine atom, a trifluoromethoxy group, and an aldehyde group . The InChI code for this compound is 1S/C8H4ClF3O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-4H .Chemical Reactions Analysis
“this compound” participates in various chemical reactions. For instance, it may be used in the synthesis of tert-butyl N-carbamate . It also participates in the synthesis of 4,5-dihydro-4-(4-trifluoromethoxyphenyl)pyrrolo[1,2-a]quinoxaline .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 224.57 , a boiling point of 77 °C/20 mmHg , and a density of 1.332 g/mL at 25 °C . The compound has a refractive index of n20/D 1.454 (lit.) .Scientific Research Applications
Synthesis and Chemical Reactions
- 2-Chloro-4-(trifluoromethoxy)benzaldehyde is involved in stereoselective synthesis reactions. For instance, its reaction with certain compounds leads to the formation of specific derivatives in good yields, demonstrating its potential in stereoselective synthesis processes (Fernández, Durante-Lanes, & López-Herrera, 1990).
Optical and Thermal Properties in Complexes
- When reacted with other compounds, this compound derivatives are used to prepare aluminum and zinc complexes. These complexes exhibit enhanced thermal stability and improved processability, indicating its utility in developing materials with specific optical and thermal properties (Barberis & Mikroyannidis, 2006).
Catalysis and Oxidation Processes
- It plays a role in catalysis, such as in the oxidation of benzyl alcohol to benzaldehyde. Studies demonstrate that certain derivatives of this compound can enhance the oxidative properties of catalysts, which is significant for applications in various industries (Sharma, Soni, & Dalai, 2012).
Antimicrobial Applications
- Compounds derived from this compound have been studied as antimicrobial additives for lubricating oils and fuels. This indicates its potential use in enhancing the antimicrobial properties of various products (Talybov, Akhmedova, & Yusubov, 2022).
Fluorescence Analysis in Pharmaceuticals
- This compound is used as a fluorogenic labeling reagent in the analysis of pharmaceuticals, demonstrating its application in analytical chemistry for identifying and quantifying chemical substances in complex mixtures (Gatti, Roveri, Bonazzi, & Cavrini, 1997).
Isotope-Labeled Synthesis
- It is utilized in the synthesis of isotope-labeled benzaldehydes, which are important in the study of reaction mechanisms and the development of pharmaceutical drugs (Boga, Alhassan, & Hesk, 2014).
Safety and Hazards
“2-Chloro-4-(trifluoromethoxy)benzaldehyde” is classified as a hazardous substance. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-(trifluoromethoxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it participates in nucleophilic substitution reactions and oxidation processes . The compound’s interaction with enzymes such as oxidoreductases can lead to the formation of reactive intermediates, which are crucial in various metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of key signaling molecules, leading to changes in cellular responses. For example, it may affect the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s aldehyde group is reactive and can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient conditions but may degrade under specific environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level triggers a pronounced response . Toxic or adverse effects, such as oxidative stress and cellular damage, may occur at high doses, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach various intracellular targets .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may localize to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. Its activity and function can be modulated by its localization, impacting cellular processes such as energy metabolism and protein synthesis .
properties
IUPAC Name |
2-chloro-4-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDQZVYCAZFRQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703465 | |
| Record name | 2-Chloro-4-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1079351-20-4 | |
| Record name | 2-Chloro-4-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


